molecular formula C11H17N3 B2611970 (1-(Pyridin-4-yl)piperidin-4-yl)methanamine CAS No. 166954-15-0

(1-(Pyridin-4-yl)piperidin-4-yl)methanamine

Cat. No.: B2611970
CAS No.: 166954-15-0
M. Wt: 191.278
InChI Key: JVTMDVFGRFFOOB-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-yl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₁H₁₇N₃ It is known for its unique structure, which includes a pyridine ring and a piperidine ring connected by a methanamine group

Properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTMDVFGRFFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166954-15-0
Record name [1-(pyridin-4-yl)piperidin-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(Pyridin-4-yl)piperidin-4-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules
The compound serves as a valuable building block in synthetic organic chemistry. Its piperidine and pyridine moieties facilitate the creation of diverse chemical libraries, which are essential for drug discovery and materials science. Researchers utilize (1-(Pyridin-4-yl)piperidin-4-yl)methanamine to develop new derivatives that may exhibit enhanced biological activities or novel properties.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation : Often yielding N-oxides when treated with oxidizing agents like hydrogen peroxide.
  • Reduction : Utilizing reducing agents such as lithium aluminum hydride to form different amine derivatives.
  • Substitution : The methanamine group can be replaced by other nucleophiles, allowing for the synthesis of a broad range of derivatives.

Biological Research Applications

1. Enzyme Interaction Studies
In biological research, this compound is investigated for its interactions with enzymes and receptors. It can be employed as a ligand in binding studies to elucidate mechanisms of action and identify potential therapeutic targets.

2. Protein Kinase Inhibition
A notable application involves its role as a scaffold for developing protein kinase inhibitors. Studies have demonstrated that modifications to the compound can enhance selectivity and potency against specific kinases involved in cancer and other diseases. For instance, derivatives of this compound have shown promise in inhibiting key signaling pathways associated with tumor growth.

Medicinal Chemistry Applications

1. Therapeutic Development
The compound has been explored as a lead structure for drugs targeting neurological disorders, metabolic syndromes, and cancers. Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents.

2. Case Study: In Vivo Efficacy
Research has highlighted the efficacy of certain derivatives in preclinical models, demonstrating their potential to inhibit tumor growth and modulate biomarkers associated with disease progression. Detailed pharmacokinetic studies are crucial for understanding their bioavailability and therapeutic window.

Industrial Applications

1. Specialty Chemicals Production
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and polymers. Its unique structural features allow for the development of materials with desirable properties for various applications.

2. Agrochemicals Development
The compound's derivatives are also being explored in agrochemicals, where they may serve as active ingredients in pesticides or herbicides due to their biological activity against specific pests or diseases.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Chemical ResearchBuilding block for complex moleculesFacilitates drug discovery
Biological ResearchEnzyme interaction studiesPotential ligands for receptor binding
Medicinal ChemistryLead structure for drug developmentEfficacy in inhibiting tumor growth
Industrial ApplicationsProduction of specialty chemicalsDevelopment of unique materials

Mechanism of Action

The mechanism of action of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (1-(Pyridin-3-yl)piperidin-4-yl)methanamine
  • (1-(Pyridin-2-yl)piperidin-4-yl)methanamine
  • (1-(Pyridin-4-yl)piperidin-3-yl)methanamine

Comparison: Compared to these similar compounds, (1-(Pyridin-4-yl)piperidin-4-yl)methanamine is unique due to its specific structural arrangement. This uniqueness may result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

(1-(Pyridin-4-yl)piperidin-4-yl)methanamine, a compound featuring a piperidine ring and a pyridine moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, encompassing its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom that influences the compound's reactivity and interaction with biological targets.

The presence of these functional groups allows for diverse chemical behaviors, such as nucleophilic substitution and electrophilic aromatic substitution, which are pivotal in its biological activity.

Biological Activity

Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's activity can be predicted through computational methods analyzing structure-activity relationships (SAR), which provide insights into its pharmacological potential and safety profile.

Interaction with Biological Targets

The compound is believed to interact with several biological targets, including:

  • Neurotransmitter Receptors : Modulating receptor activity may influence conditions such as depression and anxiety.
  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic effects in various diseases.

Study 1: Neurotransmitter Interaction

A study explored the interaction of similar compounds with serotonin receptors. It was found that modifications to the piperidine ring significantly influenced binding affinity and selectivity for different receptor subtypes, highlighting the importance of structural nuances in designing effective therapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives of piperidine-based compounds exhibited modest inhibitory effects on bacterial growth, suggesting a potential avenue for developing new anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that specific substitutions on the piperidine or pyridine rings can enhance biological activity. For instance:

  • Substituents on the Pyridine Ring : Variations in substituents led to changes in receptor binding profiles and improved solubility.
  • Piperidine Modifications : Altering the nitrogen configuration within the piperidine ring was shown to affect both potency and selectivity against targeted enzymes .

Data Tables

CompoundTargetActivityReference
Compound ASerotonin ReceptorHigh Affinity
Compound BMycobacterium tuberculosisModerate Inhibition
Compound CEnzyme XPotent Inhibitor

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